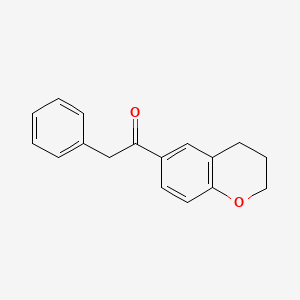
1-(3,4-Dihydro-2H-1-benzopyran-6-yl)-2-phenylethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Chroman-6-yl)-2-phenylethanone is a chemical compound that belongs to the class of chroman derivatives Chroman derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1-(Chroman-6-yl)-2-phenylethanone can be achieved through several methods. One common synthetic route involves the condensation of 2-hydroxyacetophenone with cyclic alkanones under microwave irradiation. This method provides good yields and is efficient in terms of reaction time and conditions . The reaction typically involves the use of ethanol as a solvent and pyrrolidine as a catalyst .
In an industrial setting, the production of 1-(Chroman-6-yl)-2-phenylethanone may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can be advantageous due to its efficiency and scalability.
Analyse Chemischer Reaktionen
1-(Chroman-6-yl)-2-phenylethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common substitution reactions that can be performed under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride results in alcohols .
Wissenschaftliche Forschungsanwendungen
1-(Chroman-6-yl)-2-phenylethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research has indicated potential applications in the development of new therapeutic agents. Its biological activities make it a candidate for drug discovery and development.
Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 1-(Chroman-6-yl)-2-phenylethanone involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. It also exhibits anti-inflammatory effects by modulating the activity of inflammatory mediators and enzymes .
Vergleich Mit ähnlichen Verbindungen
1-(Chroman-6-yl)-2-phenylethanone can be compared with other chroman derivatives, such as:
2,2-Dimethyl-4-oxo-8-(2-oxopropyl)-chroman-6-yl-acetate: This compound has similar antioxidant and anti-inflammatory properties but differs in its structural features and specific biological activities.
1-(7-Hydroxy-2,2-dimethyl-chroman-6-yl)-ethanone: Another chroman derivative with notable biological activities, including anti-HIV and antiarrhythmic effects.
The uniqueness of 1-(Chroman-6-yl)-2-phenylethanone lies in its specific combination of the chroman ring and phenylethanone moiety, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
101019-06-1 |
|---|---|
Molekularformel |
C17H16O2 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
1-(3,4-dihydro-2H-chromen-6-yl)-2-phenylethanone |
InChI |
InChI=1S/C17H16O2/c18-16(11-13-5-2-1-3-6-13)14-8-9-17-15(12-14)7-4-10-19-17/h1-3,5-6,8-9,12H,4,7,10-11H2 |
InChI-Schlüssel |
ADCZFYKRNHMQGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC(=C2)C(=O)CC3=CC=CC=C3)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


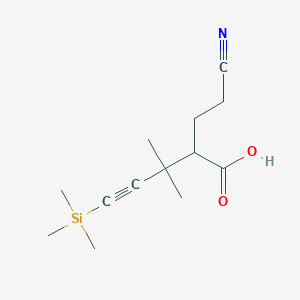

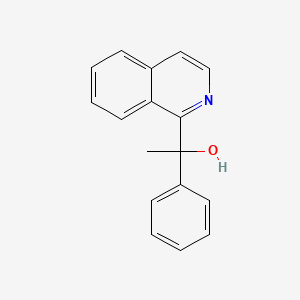
![6-Bromo-2-(chloromethyl)imidazo[1,2-A]pyrimidine](/img/structure/B11863681.png)
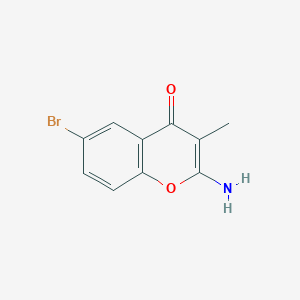


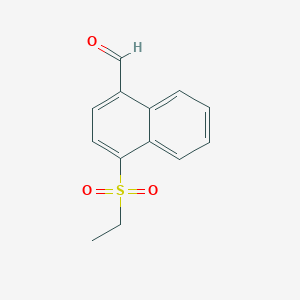

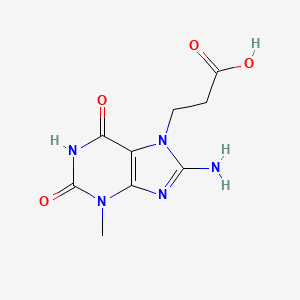

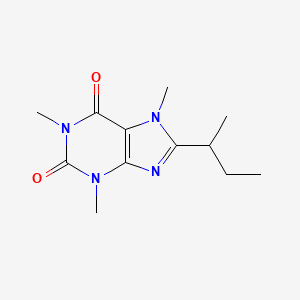

![Ethyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate](/img/structure/B11863737.png)
